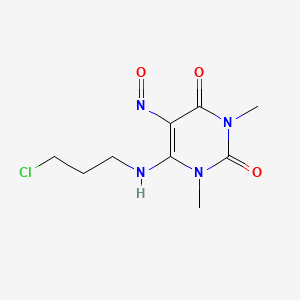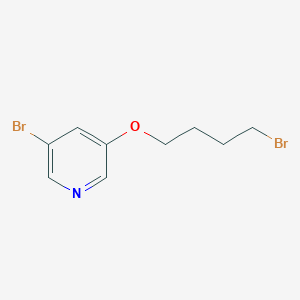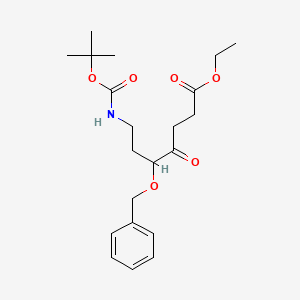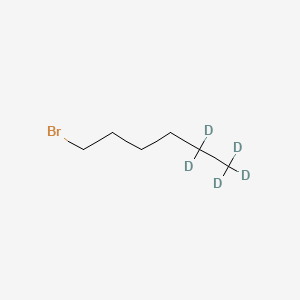
1-Bromohexane-5,5,6,6,6-D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromohexane-5,5,6,6,6-D5 is an isotopically labeled compound of 1-Bromohexane. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule have been replaced with deuterium (D), a stable isotope of hydrogen. This compound is often used in scientific research for various applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromohexane-5,5,6,6,6-D5 can be synthesized through the bromination of hexane-5,5,6,6,6-D5. The reaction typically involves the use of hydrogen bromide (HBr) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a free-radical mechanism, leading to the formation of the desired bromoalkane .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromohexane-5,5,6,6,6-D5 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Grignard Reactions: It can form Grignard reagents when reacted with magnesium in anhydrous ether.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) are often used.
Grignard Reactions: Magnesium turnings in anhydrous ether are used to form the Grignard reagent.
Major Products Formed
Substitution Reactions: The major products are typically the corresponding substituted alkanes.
Elimination Reactions: The major products are alkenes.
Grignard Reactions: The major products are organomagnesium compounds, which can be further reacted to form various alcohols, acids, and other compounds.
Aplicaciones Científicas De Investigación
1-Bromohexane-5,5,6,6,6-D5 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: It is used in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the synthesis of other deuterated compounds and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-Bromohexane-5,5,6,6,6-D5 depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. In Grignard reactions, the compound forms a Grignard reagent, which can then react with various electrophiles to form new carbon-carbon bonds .
Comparación Con Compuestos Similares
1-Bromohexane-5,5,6,6,6-D5 can be compared with other similar compounds such as:
1-Bromohexane: The non-deuterated version of the compound.
1-Bromobutane: A shorter chain bromoalkane.
1-Bromododecane: A longer chain bromoalkane.
2-Bromohexane: A positional isomer with the bromine atom on the second carbon.
2-Bromobutane: A shorter chain positional isomer.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in studies requiring stable isotopes .
Propiedades
Fórmula molecular |
C6H13Br |
|---|---|
Peso molecular |
170.10 g/mol |
Nombre IUPAC |
6-bromo-1,1,1,2,2-pentadeuteriohexane |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2 |
Clave InChI |
MNDIARAMWBIKFW-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])CCCCBr |
SMILES canónico |
CCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


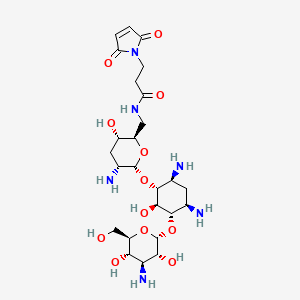
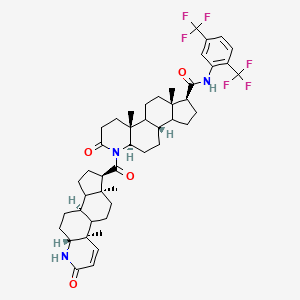
![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)


![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)
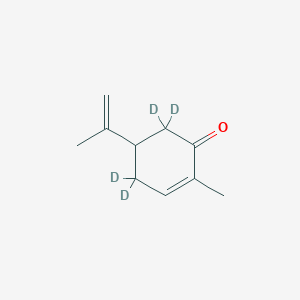
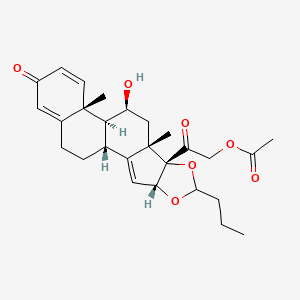
![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)

![P-[(1R,2R)-1,2-Dihydroxypropyl]phosphonic Acid Bis(phenylmethyl) Ester](/img/structure/B13856192.png)
